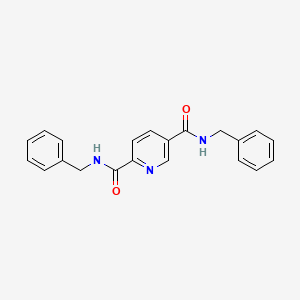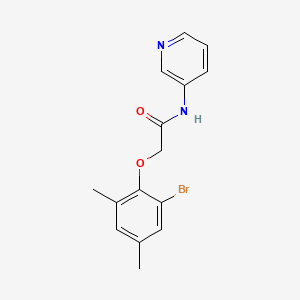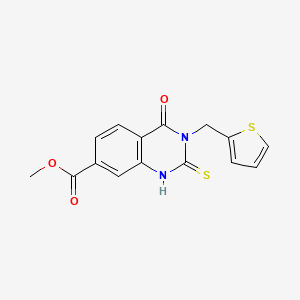
3-chloro-4-methyl-N-2-pyrimidinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-2-pyrimidinylbenzamide, also known as CPYB, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in cancer treatment. CPYB belongs to the class of benzamides, which are known for their antitumor activity.
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of this compound in mouse models of breast and colon cancer. This compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of cancer-promoting proteins such as survivin and cyclin D1.
Mecanismo De Acción
3-chloro-4-methyl-N-2-pyrimidinylbenzamide exerts its antitumor activity by targeting multiple signaling pathways involved in cancer development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth and survival. This compound has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein that stabilizes various oncogenic proteins. HSP90 inhibition leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its selective toxicity towards cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer development and progression, its selective toxicity towards cancer cells, and its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which can limit its effectiveness in in vivo studies. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-methyl-N-2-pyrimidinylbenzamide, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of this compound and to identify potential biomarkers of response to this compound treatment. Furthermore, the potential use of this compound in combination with other anticancer agents should be explored, as this may enhance its antitumor activity and reduce the risk of drug resistance.
Métodos De Síntesis
3-chloro-4-methyl-N-2-pyrimidinylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-methylbenzoic acid with 2-aminopyrimidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. Both methods result in the formation of this compound as a white crystalline solid.
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-3-4-9(7-10(8)13)11(17)16-12-14-5-2-6-15-12/h2-7H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXKVHHCJPADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)




![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)